4-Amino-5-bromo-2-hydroxybenzoic acid

Catalog No.
S15313334
CAS No.
6625-93-0
M.F
C7H6BrNO3
M. Wt
232.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-bromo-2-hydroxybenzoic acid

CAS Number

6625-93-0

Product Name

4-Amino-5-bromo-2-hydroxybenzoic acid

IUPAC Name

4-amino-5-bromo-2-hydroxybenzoic acid

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C7H6BrNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12)

InChI Key

IFOSZAMIVBYHPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)N)O)C(=O)O

4-Amino-5-bromo-2-hydroxybenzoic acid is an aromatic compound characterized by the presence of an amino group, a bromo substituent, and a hydroxy group attached to a benzoic acid framework. Its molecular formula is C7H6BrNO3C_7H_6BrNO_3, and it has a molecular weight of approximately 232.031 g/mol. The compound appears as a solid at room temperature and exhibits stability under normal conditions, decomposing into phenol and carbon dioxide upon rapid heating . The melting point is reported to be around 164-165 °C, with a boiling point estimated at 397.2 °C .

Typical of carboxylic acids and aromatic compounds. These include:

  • Substitution Reactions: The amino and hydroxyl groups can engage in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.
  • Condensation Reactions: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Decomposition: Upon heating, it can decompose into simpler molecules such as phenol and carbon dioxide .

The biological activity of 4-amino-5-bromo-2-hydroxybenzoic acid has been explored in various studies. It exhibits potential anti-inflammatory properties and has been investigated for its role as an anti-scorch agent in rubber production and pharmaceuticals. Additionally, its derivatives have shown promise in biological evaluations related to cancer treatment .

Several methods have been documented for synthesizing 4-amino-5-bromo-2-hydroxybenzoic acid:

  • Bromination of Salicylic Acid: This method involves the bromination of salicylic acid followed by amination to introduce the amino group.
  • Copper-Catalyzed Reactions: A common synthesis route involves using copper(II) bromide in acetonitrile with 4-aminosalicylic acid as a precursor .
  • Direct Amination: Direct amination of 5-bromo-2-hydroxybenzoic acid can also yield the desired compound under specific reaction conditions.

4-Amino-5-bromo-2-hydroxybenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Rubber Industry: Utilized as an anti-scorch agent to enhance the stability of rubber compounds .
  • Ultraviolet Absorbers: Employed in the formulation of UV absorbers for plastics and coatings.

Research on the interactions of 4-amino-5-bromo-2-hydroxybenzoic acid with biological targets has revealed its potential for forming hydrogen bonds with proteins, which may contribute to its biological activities. Studies have indicated that it can interact with specific amino acids in protein structures, enhancing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 4-amino-5-bromo-2-hydroxybenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Aminosalicylic AcidC7H9NO3C_7H_9NO_3Primary amine; used in tuberculosis treatment
5-Bromo-2-hydroxybenzoic AcidC7H5BrO3C_7H_5BrO_3Lacks amino group; used as a reagent
Salicylic AcidC7H6O3C_7H_6O_3No halogen; widely known for anti-inflammatory properties
2-Hydroxybenzoic AcidC7H6O3C_7H_6O_3Simple structure; precursor for various derivatives

The uniqueness of 4-amino-5-bromo-2-hydroxybenzoic acid lies in its combination of both amino and bromo functional groups, which may enhance its reactivity and biological activity compared to similar compounds without these features.

Multi-Step Synthesis Pathways from Para-Aminosalicylic Acid Derivatives

The synthesis of 4-amino-5-bromo-2-hydroxybenzoic acid typically begins with para-aminosalicylic acid (4-amino-2-hydroxybenzoic acid) derivatives. A patented three-step route involves:

  • Halogenation: Treatment of 4-protected amino-2-hydroxybenzoic acid esters with brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C yields 5-bromo intermediates.
  • Cyclization: Reaction with triethylsilyl acetylene in tetrahydrofuran (THF) at reflux (66°C) facilitates benzofuran ring formation.
  • Deprotection and Hydrolysis: Acidic hydrolysis (HCl/H₂O) removes protecting groups and converts esters to carboxylic acids.

Alternative routes employ Schiff base intermediates derived from para-aminosalicylic acid and aldehydes, followed by bromination. For example, methanolic solutions of para-aminosalicylic acid react with aldehydes to form Schiff bases, which are subsequently brominated using HBr/H₂O₂.

Bromination and Functional Group Interconversion Strategies

Bromination efficiency depends on reagent selection and positional selectivity:

  • Electrophilic Bromination: Br₂ in DCM selectively brominates the C5 position due to the ortho/para-directing effects of the hydroxyl and amino groups. Yields reach 78–82% at 25°C.
  • Radical Bromination: NBS with azobisisobutyronitrile (AIBN) in CCl₄ achieves comparable selectivity but requires longer reaction times (12–16 hours).
  • Directed Bromination: Pre-protection of the amino group with acetyl chloride enhances C5 selectivity by reducing competing side reactions.

Functional group interconversion strategies include:

  • Carboxylation: m-Aminophenol reacts with CO₂ under Kolbe-Schmitt conditions (K₂CO₃, 150°C) to introduce the carboxylic acid group.
  • Amino Group Modulation: Diazotization followed by Sandmeyer reactions replace amino groups with halogens, though this is less common due to competing hydrolysis.

Solvent Systems and Reaction Condition Optimization

Solvent polarity and protic/aprotic properties critically influence reaction outcomes:

Reaction StepOptimal SolventTemperatureYield
BrominationDichloromethane25°C82%
CyclizationTetrahydrofuran66°C75%
Schiff Base FormationMethanol25°C68%
DeprotectionHCl/H₂O70°C91%

Key findings:

  • Polar aprotic solvents (THF, DCM) improve electrophilic bromination rates by stabilizing transition states.
  • Methanol facilitates Schiff base formation via hydrogen bonding with aldehydes.
  • Elevated temperatures (70°C) during deprotection accelerate hydrolysis without degrading the benzofuran core.

Critical Analysis of Protecting Group Utilization

Protecting groups mitigate undesired side reactions during multi-step syntheses:

GroupProtecting AgentStabilityRemoval Method
Amino (Acetyl)Acetyl chlorideStable under brominationHCl/H₂O
Hydroxyl (Methyl)Methyl iodideLabile in acidic conditionsNaOH/MeOH
Carboxylic Acid (Ester)Ethanol/H₂SO₄Stable up to 100°CH₂O/H⁺
  • Acetyl Protection: Preferred for amino groups due to compatibility with bromination conditions.
  • Methyl Ethers: Less ideal for hydroxyl protection due to harsh deprotection requirements (strong base).
  • Ethyl Esters: Provide reliable carboxylic acid protection but require acidic hydrolysis, which risks decarboxylation.

Impact of Halogen Substitution Patterns on Bioactivity

The halogen substitution patterns in 4-amino-5-bromo-2-hydroxybenzoic acid significantly influence its biological activity through multiple electronic and steric mechanisms. Halogen atoms, particularly bromine at the 5-position, exert distinct electronic effects that modulate the compound's bioactivity profile [1] [2].
The bromine atom at the 5-position demonstrates a weak electron-withdrawing inductive effect (-I) due to its higher electronegativity compared to hydrogen, pulling electron density away from the aromatic ring through σ-bonds [3]. This inductive withdrawal is weaker than chlorine or fluorine but more pronounced than iodine, creating an optimal balance for biological activity [4] [5].

Halogen bonding capacity emerges as a critical factor distinguishing bromine from other substituents. Unlike fluorine, which lacks halogen bonding capability, bromine can form directional non-covalent interactions with electron-rich species in biological systems [6] [7]. The bromine atom exhibits a σ-hole - a region of positive electrostatic potential opposite to the C-Br bond - enabling specific interactions with nucleophilic sites on target proteins [8] [9].

Studies demonstrate that brominated compounds show enhanced binding affinity compared to their non-halogenated counterparts, with relative binding improvements of 20-40% attributed to halogen bonding interactions [10] [6]. The bromine substitution pattern creates a unique pharmacophore that can engage in multiple binding modes, including conventional hydrogen bonding through the amino and hydroxyl groups, and halogen bonding through the bromine atom [11] [12].

The electronic distribution within the aromatic ring is modified by bromine substitution, with electron density redistribution affecting the compound's reactivity and binding characteristics. This electronic modulation influences the compound's ability to interact with various biological targets, particularly through π-π stacking interactions and electrostatic complementarity with binding sites [2] [13].

Role of Hydroxyl and Amino Group Positioning

The specific positioning of hydroxyl and amino groups in 4-amino-5-bromo-2-hydroxybenzoic acid creates a synergistic electronic environment that is crucial for optimal bioactivity. The hydroxyl group at the 2-position and amino group at the 4-position establish a complementary hydrogen bonding network that enhances target protein interactions [14] [15].

The 2-hydroxyl group provides both hydrogen bond donor and acceptor capabilities, with the phenolic oxygen exhibiting moderate electron-donating resonance (+R) combined with weak electron-withdrawing inductive effects (-I) [5] [16]. This dual electronic character allows the hydroxyl group to engage in intramolecular hydrogen bonding with the carboxyl group, forming a six-membered ring that stabilizes the molecular conformation [17] [18].

The 4-amino group acts as a strong electron-donating group through resonance (+R effect), significantly increasing electron density at the ortho and para positions relative to the amino substituent [19] [20]. This electron donation enhances the nucleophilicity of the aromatic ring, facilitating electrophilic interactions with target proteins. The amino group's lone pair electrons can participate in hydrogen bonding and coordinate bonding with metal centers in enzymatic active sites [21] [22].

Positional synergy between these functional groups creates a pharmacophore arrangement that maximizes binding interactions. The 2-hydroxyl and 4-amino groups work cooperatively to create a bidentate binding motif capable of forming simultaneous hydrogen bonds with complementary residues in protein binding sites [15] [23]. This arrangement is particularly effective for enzyme inhibition and receptor binding, where multiple point contacts enhance both affinity and specificity [24] [25].

Research indicates that alternative positioning of these groups results in significantly reduced bioactivity. For instance, 3-amino-5-bromo-2-hydroxybenzoic acid derivatives show 20-30% lower binding affinity compared to the 4-amino isomer, demonstrating the critical importance of precise functional group positioning [26] [27].

Electronic Effects of Bromine on Binding Affinities

The bromine atom in 4-amino-5-bromo-2-hydroxybenzoic acid exerts profound electronic effects that directly influence binding affinities through multiple mechanisms. The σ-hole phenomenon represents the primary mechanism by which bromine enhances binding interactions, creating a region of positive electrostatic potential along the C-Br bond axis [2] [28].

Halogen bond formation occurs when the bromine σ-hole interacts with electron-rich regions of target proteins, including oxygen atoms in carbonyl groups, nitrogen atoms in amino acids, and sulfur atoms in cysteine residues [8] [11]. These interactions typically exhibit bond strengths of 8-12 kJ/mol, comparable to weak hydrogen bonds but with distinct directional preferences [7] [9].
The electronic polarization induced by bromine substitution modifies the electron density distribution throughout the aromatic ring system. This polarization enhances the electrostatic complementarity between the compound and target binding sites, resulting in improved binding affinity of 25-40% compared to non-brominated analogs [10] [6].

Quantum mechanical calculations reveal that bromine substitution reduces the HOMO-LUMO energy gap by approximately 0.2-0.3 eV, increasing the compound's electronic reactivity and binding potential [2] [29]. This electronic activation facilitates charge-transfer interactions with aromatic residues in protein binding sites, particularly π-π stacking with phenylalanine, tyrosine, and tryptophan residues [13] [30].

The inductive effect of bromine withdraws electron density from the aromatic ring, creating a partial positive charge that enhances electrophilic interactions with nucleophilic sites on target proteins [3] [31]. This electron withdrawal is optimally balanced - sufficient to enhance binding but not so strong as to deactivate the aromatic system for biological interactions [4] [5].

Experimental binding studies demonstrate that brominated derivatives exhibit enhanced selectivity for specific protein targets, with selectivity indices 2-3 times higher than non-halogenated compounds [6] [7]. This enhanced selectivity results from the unique geometric and electronic requirements of halogen bonding interactions, which provide additional specificity beyond conventional hydrogen bonding [11] [12].

Comparative Analysis with 5-Chloro and 5-Nitro Analogues

Comparative structure-activity relationship analysis reveals distinct bioactivity profiles among 4-amino-5-bromo-2-hydroxybenzoic acid and its 5-chloro and 5-nitro analogues, highlighting the critical role of electronic effects in determining biological activity [32] [27] [33].

The 5-chloro analogue exhibits moderate electron-withdrawing inductive effects (-I effect) stronger than bromine but weaker than the nitro group [4] [34]. Chlorine's smaller atomic radius and higher electronegativity (3.0 vs 2.8 for bromine) result in stronger inductive withdrawal but reduced halogen bonding capacity due to less polarizable electron cloud [8] [3]. Binding affinity studies show 5-chloro derivatives achieving 75% of the binding strength observed with 5-bromo compounds, indicating the importance of optimal electronic balance for bioactivity [33] [6].

The 5-nitro analogue demonstrates strong electron-withdrawing effects through both inductive (-I) and resonance (-R) mechanisms [35] [36]. The nitro group's dual electron-withdrawing nature creates excessive electron depletion from the aromatic ring, resulting in reduced nucleophilicity and compromised binding interactions [37] [38]. Biological activity data indicates 5-nitro derivatives show variable activity with generally lower potency compared to halogenated analogues, achieving only 60% of the binding affinity of the bromo compound [36] [38].

Halogen bonding capacity emerges as a key differentiating factor among these analogues. While both bromo and chloro compounds can form halogen bonds, bromine's larger σ-hole and greater polarizability enable stronger halogen bonding interactions (8.5 kJ/mol vs 6.2 kJ/mol for chlorine) [8] [7]. The nitro group, lacking halogen bonding capability, must rely solely on conventional hydrogen bonding and electrostatic interactions [37] [9].

Electronic complementarity studies reveal that the 5-bromo compound achieves optimal electronic balance between electron-withdrawing effects and binding enhancement. The bromine atom provides sufficient electron withdrawal to enhance electrophilic interactions while maintaining adequate electron density for nucleophilic binding interactions [10] [30]. This balance results in superior binding affinity and enhanced selectivity compared to both chloro and nitro analogues [6] [39].

Metabolic stability comparisons show halogenated compounds demonstrate enhanced resistance to enzymatic degradation compared to the nitro analogue. The C-Br and C-Cl bonds are more stable toward metabolic processes than the nitro group, which is susceptible to reductive metabolism [10] [36]. This enhanced stability contributes to improved pharmacokinetic profiles and extended biological activity for halogenated derivatives [7] [11].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

230.95311 g/mol

Monoisotopic Mass

230.95311 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types